molecular formula C20H20FN3O3 B2530494 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide CAS No. 896356-13-1

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide

Cat. No. B2530494
CAS RN: 896356-13-1
M. Wt: 369.396
InChI Key: WHCYKOXCJBYMLB-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide” belongs to the class of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a group of heterocyclic compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in the six-membered ring .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .

Scientific Research Applications

Antitumor Applications

Quinazolinone derivatives have been identified as potent inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is a critical target for antitumor treatment. For instance, certain compounds within this class demonstrated significant antitumor activities against various cancer cell lines and were able to induce apoptosis and arrest the cell cycle of A549 cells, highlighting their potential in cancer therapy (Le et al., 2020).

Antimicrobial and Antiviral Applications

Quinazolinone-based compounds have also shown promise as antimicrobial and antiviral agents. One study reported the synthesis and antibacterial activity of N-methyl-2, 3-dihydro quinazolin-4-ones linked 1,3-thiazole hybrids against Mycobacterium tuberculosis, with some derivatives displaying better activity than the reference drug Isoniazide (Nagaladinne et al., 2020). Another research highlighted the synthesis of novel quinazolin-4-one derivatives evaluated for antiviral activities against respiratory and biodefense viruses, demonstrating the versatility of quinazolinone scaffolds in drug development (Selvam et al., 2007).

Neurological Disorder Treatments

Quinazolinone derivatives have been explored for their potential in treating neurological disorders, such as epilepsy and depression. Novel quinazolinone compounds were synthesized and evaluated for anticonvulsant activity, showing significant efficacy against tonic and clonic seizures in preclinical models (Jain & Singour, 2020). Additionally, some quinazolinones have been investigated for antidepressant activities, further underscoring their potential in neuropsychiatric treatment (Amir et al., 2013).

properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-15-10-8-14(9-11-15)13-22-18(25)7-3-4-12-24-19(26)16-5-1-2-6-17(16)23-20(24)27/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCYKOXCJBYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide

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